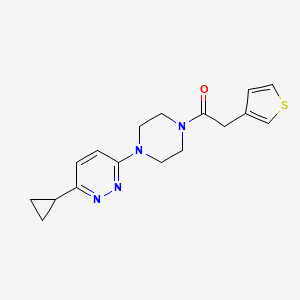

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c22-17(11-13-5-10-23-12-13)21-8-6-20(7-9-21)16-4-3-15(18-19-16)14-1-2-14/h3-5,10,12,14H,1-2,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGYKYZEZFGFED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 354.46 g/mol. The structure includes a piperazine ring, a pyridazine moiety, and a thiophene group, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives containing piperazine and thiophene exhibit significant antibacterial effects. The compound's structure suggests potential interactions with bacterial membranes or metabolic pathways, leading to inhibition of growth .

- Antioxidant Properties : The presence of thiophene is associated with antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which may confer protective effects against oxidative stress .

- Lipase Inhibition : Preliminary studies indicate that this compound may inhibit pancreatic lipase, suggesting potential applications in obesity management. This activity was assessed through in vitro assays comparing it with standard lipase inhibitors .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The piperazine and thiophene components are known to interact with enzyme active sites, potentially leading to inhibition of lipases and other enzymes involved in metabolic processes .

- Receptor Modulation : The cyclopropylpyridazine moiety may engage in receptor binding, influencing neurotransmitter systems or other signaling pathways critical for various physiological functions.

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

In vitro studies demonstrated that the compound exhibited a dose-dependent effect on bacterial growth inhibition, particularly against Gram-positive bacteria such as Staphylococcus aureus. The antioxidant assays revealed an IC50 value indicating effective radical scavenging activity, suggesting its potential in preventing oxidative damage.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Piperazine Linkers

Key Structural Differences :

- Substituents : The cyclopropyl group on pyridazine may enhance metabolic stability compared to trifluoromethyl (UDO/UDD) or methoxy groups (antipsychotic derivatives).

- Linker Flexibility: The acetyl linkage in biphenyl-piperazine derivatives (e.g., ) is replaced by a direct ethanone-thiophene group, which could modulate steric hindrance and solubility.

Pharmacological and Computational Insights

- Antiparasitic Potential: UDO and UDD, which share piperazine and aromatic heterocycles with the target compound, inhibit T. cruzi CYP51 with efficacy comparable to posaconazole. The thiophene-ethanone group in the target compound may mimic the trifluoromethylpyridine in UDO/UDD, suggesting similar target engagement .

- CNS Activity : Biphenyl-piperazine derivatives exhibit antidopaminergic/antiserotonergic activity. QSAR models indicate that electron affinity (EA) and brain/blood partition coefficients (QPlogBB) correlate with antipsychotic potency. The target compound’s thiophene moiety, with higher electron-richness than biphenyl, may enhance serotonin receptor affinity but reduce dopamine receptor binding .

- Synthetic Accessibility : Sodium triacetoxyborohydride-mediated reductive amination (used in piperazine-linked pyridine derivatives, e.g., ) could be adapted for synthesizing the target compound, though the cyclopropylpyridazine moiety may require specialized cyclization conditions .

Physicochemical and ADMET Properties

| Property | Target Compound (Predicted) | UDO/UDD (Reported) | Biphenyl-Piperazine Derivatives (Reported) |

|---|---|---|---|

| LogP | ~3.5 (moderate lipophilicity) | ~4.2 (highly lipophilic) | ~2.8–3.1 (balanced) |

| Molecular Weight | ~370 g/mol | ~450–480 g/mol | ~350–400 g/mol |

| QPlogBB | ~0.3 (moderate BBB penetration) | ~0.1 (limited BBB penetration) | ~0.5–0.7 (high BBB penetration) |

Notes:

Q & A

Q. What are the critical steps in synthesizing 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclopropane ring formation on pyridazine, piperazine coupling, and thiophene-ethanone linkage. Key intermediates require controlled conditions (e.g., inert atmosphere, catalysts like Pd for cross-coupling). Reaction progress is monitored via HPLC or TLC, and intermediates are purified using column chromatography. Optimization focuses on temperature (40–80°C for cyclopropanation), solvent choice (DMF or dichloromethane), and catalyst loading to maximize yield (60–75%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves piperazine and thiophene proton environments, confirming regiochemistry.

- Mass spectrometry (HRMS) validates molecular weight (360.4 g/mol) and fragmentation patterns.

- X-ray crystallography (using SHELX programs) determines absolute configuration and piperazine ring conformation. SHELXL refines high-resolution data, while SHELXD/SHELXE assist in phase determination for challenging crystals .

Advanced Research Questions

Q. How can researchers investigate the compound’s affinity for serotonin/dopamine receptors, and what methodological pitfalls should be avoided?

- Radioligand binding assays (e.g., using ³H-labeled 5-HT₂A or D₂ receptors) quantify IC₅₀ values. Competitive displacement curves require controls for nonspecific binding (e.g., spiperone for 5-HT₂A).

- In silico docking (AutoDock Vina, Schrödinger) models interactions with receptor active sites. Validate docking poses using mutagenesis studies (e.g., alanine scanning of key residues).

- Pitfalls : Cross-reactivity with off-target receptors (e.g., histamine H₁) must be ruled out via selectivity panels .

Q. How should contradictory data in biological activity (e.g., varying IC₅₀ across assays) be resolved?

- Assay validation : Compare results across orthogonal methods (e.g., functional cAMP assays vs. binding assays).

- Structural analysis : Use X-ray/NMR to check for polymorphic forms or conformational flexibility in the piperazine-thiophene linkage.

- Batch consistency : Verify purity (>98% via HPLC) and stability (e.g., degradation under light or humidity) .

Q. What strategies are recommended for assessing metabolic stability and pharmacokinetic properties?

- In vitro hepatic microsome assays (human/rat) identify primary metabolites (e.g., CYP3A4-mediated oxidation of cyclopropyl groups).

- LC-MS/MS quantifies plasma/tissue concentrations in rodent models.

- LogP calculations (ACD/Labs) predict blood-brain barrier penetration, critical for CNS-targeted applications .

Q. How can computational modeling improve the design of derivatives with enhanced activity?

- QSAR models : Train on datasets of analogous piperazine-thiophene compounds to predict bioactivity.

- Free-energy perturbation (FEP) : Simulate substituent effects (e.g., replacing cyclopropyl with trifluoromethyl) on receptor binding.

- MD simulations : Analyze piperazine ring dynamics (e.g., chair-to-boat transitions) to optimize ligand-receptor residence time .

Methodological Notes

- Synthesis : Prioritize atom-economical routes (e.g., one-pot cyclopropanation) to reduce purification steps .

- Crystallography : For twinned crystals, use SHELXL’s TWIN/BASF commands for refinement .

- Data interpretation : Cross-reference NMR coupling constants (e.g., J = 8–10 Hz for trans-piperazine protons) with crystallographic data to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.